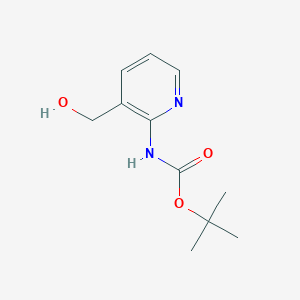

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Taurocholic acid can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: For commercial use, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The process involves the extraction and purification of taurocholic acid from the bile.

Types of Reactions:

Hydrolysis: Taurocholic acid undergoes hydrolysis to yield taurine and cholic acid.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Oxidation: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

Hydrolysis: Produces taurine and cholic acid.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Taurocholic acid has a wide range of applications in scientific research:

Chemistry: Used in the study of bile acid chemistry and as a reagent in various chemical reactions.

Biology: Plays a role in the study of bile acid metabolism and its effects on biological systems.

Medicine: Investigated for its potential therapeutic effects, including its anti-inflammatory properties and its role in liver health

Industry: Utilized in the production of certain pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

Taurocholic acid exerts its effects primarily through its role in the emulsification of fats, aiding in their digestion and absorption . It activates bile salt-activated lipase and bile acid receptors, facilitating the breakdown and absorption of dietary fats . Additionally, taurocholic acid stimulates biliary hyperplasia by activating cyclic adenosine monophosphate (cAMP) signaling, which enhances liver angiogenesis and prevents biliary damage .

Comparison with Similar Compounds

Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.

Deoxycholic Acid: A secondary bile acid formed by bacterial action on cholic acid.

Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.

Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and roles in fat emulsification and absorption . Its anti-inflammatory properties and role in liver health further distinguish it from other bile acids .

Biological Activity

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate is a compound belonging to the carbamate family, characterized by a pyridine ring with a hydroxymethyl substituent. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N2O3

- Molecular Weight : Approximately 224.26 g/mol

- Structure : The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and is linked to a tert-butyl carbamate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridine ring.

- Introduction of the hydroxymethyl group.

- Carbamate formation through reaction with isocyanates or carbamates.

This complexity underscores the precision required for effective production, which can influence the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines, suggesting potential neuroprotective effects.

- Anti-inflammatory Effects : Studies have indicated that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, such as glioblastoma and breast cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, key pathways include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Modulation of Reactive Oxygen Species (ROS) : By decreasing ROS levels, the compound may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced cell death in astrocytes exposed to amyloid beta (Aβ) peptides. The treatment resulted in a decrease in both TNF-α levels and free radical production, indicating its potential utility in Alzheimer's disease therapy .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. It was observed to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYLRXQTEZEGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470035 |

Source

|

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877593-11-8 |

Source

|

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.